molecular formula C15H14F3NO2 B2563623 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(trifluoromethoxy)phenyl)methanone CAS No. 1797739-69-5

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B2563623
CAS RN: 1797739-69-5
M. Wt: 297.277
InChI Key: YIDZRURYGJVSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature , but the specific synthesis process for this compound is not detailed in the search results.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Trifluoromethoxylation Reagents

Advances in the development of trifluoromethoxylation reagents have been reported . The optimal reaction conditions enabled the synthesis of a wide range of six or five-membered N-heteroaromatic trifluoromethoxy compounds .

Electrophilic Trifluoromethylating Agent

A powerful and easy-to-handle electrophilic trifluoromethylating agent, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV), was developed . Due to the extraordinary electronic effect of the trifluoromethoxy group, Umemoto reagent IV was easily synthesized by a one-pot method from readily available materials .

4. Facile Synthesis of ent-Kaurene and Cedrene-Type Skeletons A solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach to bicyclo[3.2.1]octanes was described . This novel protocol enables a facile synthesis of a series of diversely functionalized ent-kaurene and cedrene-type skeletons in good yields and excellent diastereoselectivities .

5. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases The compound has been used in the development of a treatment for autoimmune diseases . The treatment involves the dual inhibition of TYK2 and JAK1 .

6. Fluorescent Probes for Sensors and Bioimaging Although not directly linked to the compound, the development of fluorescent gold nanoclusters (AuNCs) has been reported . AuNCs have been used as fluorescent probes for detection of metal ions, inorganic anions, small biomolecules, proteins, nucleic acids, drug molecules, pH, and temperature . They have also been used in cellular and in vivo targeting and imaging .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results .

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c16-15(17,18)21-13-8-4-10(5-9-13)14(20)19-11-2-1-3-12(19)7-6-11/h1-2,4-5,8-9,11-12H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDZRURYGJVSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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